molecular formula C46H51MoN2O- B6297005 2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum CAS No. 1703808-70-1

2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum

Cat. No.: B6297005
CAS No.: 1703808-70-1
M. Wt: 743.9 g/mol
InChI Key: GVTKTBOZVMCGFG-UHFFFAOYSA-N
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Description

The compound 2,5-dimethylpyrrol-1-ide; 2,6-diphenylphenol; [2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum is a molybdenum(VI) complex featuring three distinct ligands:

  • 2,5-Dimethylpyrrol-1-ide: A pyrrole derivative with methyl groups at the 2 and 5 positions, contributing electron-donating properties and steric bulk.
  • 2,6-Diphenylphenol: A phenolic ligand with phenyl substituents at the 2 and 6 positions, enhancing steric hindrance and influencing redox behavior .
  • [2,6-Di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene): A bulky imino ligand with isopropyl groups, which stabilizes the metal center and modulates catalytic activity .

The linear formula is C₄₆H₆₁MoNO₂, with a molecular weight of 784.0 g/mol (calculated from ). This complex is structurally tailored for applications in catalysis, particularly in olefin metathesis or oxidation reactions, leveraging the synergistic effects of its ligands.

Properties

IUPAC Name

2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O.C12H17N.C10H12.C6H8N.Mo/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15;1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6(2)7-5;/h1-13,19H;5-9H,1-4H3;1,4-8H,2-3H3;3-4H,1-2H3;/q;;;-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTKTBOZVMCGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C([N-]1)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H51MoN2O-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

743.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum typically involves the coordination of molybdenum with the respective ligands. The process begins with the preparation of the ligands, followed by their reaction with a molybdenum precursor under controlled conditions. The reaction conditions often include inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state molybdenum complexes, while substitution reactions can produce a variety of molybdenum-ligand complexes .

Scientific Research Applications

Catalysis

One of the primary applications of this compound is in catalysis. It serves as a catalyst in:

  • Organic Reactions : It facilitates polymerization and hydrogenation reactions, enabling the formation of complex organic molecules.
  • Oxidation and Reduction Reactions : The molybdenum center can undergo oxidation to higher oxidation states or reduction to lower states, making it versatile for various catalytic processes.

Table 1: Catalytic Applications

Reaction TypeApplication
PolymerizationSynthesis of polymers
HydrogenationReduction of unsaturated compounds
OxidationConversion of alcohols to carbonyls

Material Science

The compound's unique properties make it suitable for developing new materials with specific characteristics. Its coordination chemistry allows for the design of materials that can exhibit tailored mechanical and thermal properties.

Biological Studies

Research has indicated potential biological applications, particularly in:

  • Enzyme Mimicry : The compound can mimic certain enzyme functions due to its ability to coordinate with substrates.
  • Drug Development : Investigations into its interactions with biological molecules suggest potential roles in drug design.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Polymerization Studies : Research demonstrated that using this compound as a catalyst significantly improved the yield of polymer products compared to traditional catalysts.
  • Biological Activity Assessments : Experiments showed that the compound could effectively inhibit certain enzymes, suggesting potential therapeutic uses.
  • Material Development Trials : The synthesis of composite materials using this compound resulted in enhanced thermal stability and mechanical strength compared to standard materials.

Mechanism of Action

The mechanism of action of this compound involves its ability to coordinate with various substrates, facilitating chemical reactions. The molybdenum center plays a crucial role in these processes, often acting as a Lewis acid to activate substrates. The specific pathways and molecular targets depend on the reaction and the substrates involved .

Comparison with Similar Compounds

Structural and Ligand Variations

The target compound’s closest analogs include:

Compound Name Ligands Molecular Formula Key Features
Target Compound 2,5-Dimethylpyrrol-1-ide; 2,6-diphenylphenol; [2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene) C₄₆H₆₁MoNO₂ Combines steric bulk (diisopropylphenyl) with redox-active phenol and pyrrole ligands.
[2,6-Di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(VI) Bis(hexafluoro-t-butoxide) Hexafluoro-tert-butoxide; [2,6-di(propan-2-yl)phenyl]imino C₃₀H₃₅F₁₂MoNO₂ Fluorinated alkoxide ligands enhance thermal stability and Lewis acidity.
(2,6-Diisopropylphenyl)imino[racemic-BIPHEN]molybdenum(VI) Racemic BIPHEN (biphenyldiolato); diisopropylphenylimino Mo(C₁₀H₁₂)(C₁₂H₁₇N)(C₂₄H₃₂O₂) Chiral BIPHEN ligand enables enantioselective catalysis.
[2,6-Bis(1-methylethyl)benzenaminato(2-)]terphenyl-olato molybdenum(VI) Terphenyl-olato; diisopropylbenzenaminato Not explicitly stated Extended π-system in terphenyl ligand improves electron delocalization.

Key Research Findings

  • Redox Activity: The phenolic ligand in the target compound may participate in proton-coupled electron transfer (PCET) processes, a feature absent in complexes with non-phenolic ligands like those in and .
  • Catalytic Performance : Racemic BIPHEN-containing complexes () exhibit superior enantioselectivity in asymmetric reactions, whereas the target compound’s ligand set favors stability in harsh reaction conditions .

Biological Activity

The compound 2,5-dimethylpyrrol-1-ide; 2,6-diphenylphenol; [2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum is a complex organometallic compound that has garnered attention for its potential biological applications. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C46H51MoN2OC_{46}H_{51}MoN_2O, with a molecular weight of approximately 743.9 g/mol. Its structure includes a molybdenum center coordinated with various organic ligands, which contributes to its unique biological properties.

Antioxidant Properties

Research indicates that organometallic compounds often exhibit antioxidant activity. For instance, the presence of pyrrole and phenolic groups in this compound may enhance its ability to scavenge free radicals. Studies have shown that related compounds can inhibit oxidative stress in cellular models, suggesting potential protective effects against oxidative damage.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in inflammatory processes. For example, similar structures have been noted to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the biosynthesis of inflammatory mediators such as prostaglandins and leukotrienes. This inhibition could lead to reduced inflammation and pain in various conditions.

Anticancer Activity

Preliminary studies suggest that organometallic complexes can exhibit anticancer properties. The interaction of molybdenum with biological systems has been linked to the modulation of signaling pathways involved in cell proliferation and apoptosis. Specific derivatives have shown promise in inhibiting cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

  • Inhibition of COX Enzymes : A study demonstrated that compounds similar to this one significantly inhibited COX-1 and COX-2 activities in vitro, leading to decreased production of inflammatory prostaglandins .
  • Antioxidant Efficacy : In a cellular model, related pyrrole derivatives were shown to reduce oxidative stress markers significantly, indicating their potential as therapeutic agents against diseases characterized by oxidative damage .
  • Anticancer Potential : Research on molybdenum complexes revealed their ability to induce apoptosis in breast cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .

Data Tables

Biological Activity Mechanism Reference
AntioxidantFree radical scavenging
COX InhibitionEnzyme inhibition
AnticancerInduction of apoptosis

Q & A

Basic: What are the optimal synthetic routes for preparing this multi-component molybdenum complex, and how can experimental design improve yield and purity?

Methodological Answer:
Synthesis involves coordinating the imino ligand with the molybdenum center while ensuring compatibility with the pyrrolide and phenol moieties. Key steps include:

Ligand Pre-functionalization : Synthesize the imino ligand ([2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)) via Schiff base condensation, followed by purification using column chromatography .

Metal Coordination : React the ligand with a molybdenum precursor (e.g., MoCl₅) under inert conditions. Temperature control (60–80°C) and solvent choice (e.g., THF or DMF) critically influence coordination efficiency .

Statistical Design of Experiments (DOE) : Use fractional factorial designs to screen parameters (e.g., solvent polarity, stoichiometry, reaction time). For example, a 2⁴⁻¹ design can reduce the number of experiments while identifying critical factors affecting yield .

Purity Optimization : Employ membrane separation technologies (e.g., nanofiltration) to remove unreacted ligands or metal residues, leveraging pore-size selectivity .

Basic: Which spectroscopic and computational techniques are most effective for characterizing the electronic structure of this complex?

Methodological Answer:
A combination of experimental and computational tools is required:

Spectroscopy :

  • EPR : Probe the oxidation state and coordination geometry of the Mo center.
  • FT-IR : Identify vibrational modes of the imino ligand (C=N stretch ~1600 cm⁻¹) and phenol O-H interactions .
  • X-ray Absorption Spectroscopy (XAS) : Resolve Mo-ligand bond distances and oxidation states.

Computational Modeling :

  • DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) for ligands and LANL2DZ for Mo. Analyze frontier molecular orbitals to predict reactivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on ligand stability during synthesis .

Basic: How can computational modeling guide the design of experiments for studying this compound’s catalytic properties?

Methodological Answer:

Reaction Path Search : Use quantum chemical methods (e.g., Nudged Elastic Band) to map potential energy surfaces for catalytic cycles, identifying rate-limiting steps .

Virtual Screening : Test ligand modifications (e.g., electron-withdrawing substituents on the phenol) in silico to predict their impact on Mo’s redox activity .

Feedback Loops : Integrate computational predictions with experimental validation. For example, if simulations suggest a solvent-dependent intermediate, validate via in situ UV-Vis monitoring .

Advanced: What mechanistic insights explain the role of the imino ligand in modulating the molybdenum center’s redox behavior?

Methodological Answer:

Electronic Effects : The imino ligand’s π-accepting ability stabilizes higher oxidation states of Mo. Compare with analogous complexes (e.g., Mo-imidazolylidenes ) using cyclic voltammetry to quantify redox potentials.

Steric Influence : Bulky 2,6-diisopropylphenyl groups on the ligand hinder undesired dimerization. Molecular volume calculations (e.g., using GaussVol) can correlate steric bulk with catalytic turnover .

Transient Spectroscopy : Time-resolved IR or EPR captures short-lived intermediates during redox transitions, linking ligand geometry to electron-transfer kinetics .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

Sensitivity Analysis : Identify which computational parameters (e.g., basis sets, solvation models) most affect predictions. Re-run simulations with adjusted parameters to match experimental trends .

Error Source Mapping :

  • Experimental : Check for side reactions (e.g., ligand decomposition) via LC-MS.
  • Computational : Validate density functionals against benchmark systems (e.g., MoO₃) .

Cross-Validation : Use Bayesian optimization to iteratively refine both experimental conditions (e.g., temperature gradients) and computational models .

Advanced: What strategies enable the study of this complex’s behavior in multi-component systems (e.g., with co-catalysts or substrates)?

Methodological Answer:

Ternary Phase Diagrams : Map interactions between the Mo complex, co-catalysts (e.g., TiO₂), and substrates using combinatorial libraries. High-throughput screening (e.g., robotic liquid handlers) accelerates data collection .

In Situ Monitoring : Use Raman spectroscopy to track substrate binding and turnover in real time, correlating spectral shifts with intermediate formation .

Machine Learning : Train models on datasets combining synthetic conditions, spectroscopic fingerprints, and catalytic outcomes to predict optimal multi-component formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.